N-(1H-indol-6-yl)-4-methylbenzamide
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Overview
Description
N-(1H-indol-6-yl)-4-methylbenzamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound consists of an indole moiety fused to a benzamide structure, making it a valuable molecule in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1H-indole-6-amine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-4-methylbenzamide
- N-(1H-indol-5-yl)-4-methylbenzamide
- N-(1H-indol-7-yl)-4-methylbenzamide
Uniqueness
N-(1H-indol-6-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the indole ring. This structural feature can influence its binding affinity and selectivity towards certain biological targets, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H14N2O/c1-11-2-4-13(5-3-11)16(19)18-14-7-6-12-8-9-17-15(12)10-14/h2-10,17H,1H3,(H,18,19) |
InChI Key |
CKCGRFJDFAISKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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